FtsZ Polymerization Inhibition vs. Parent Rhodanine and Benzofuran Analog
The patent RU2657559C2 explicitly demonstrates that 5-(benzothiophen-3-ylidene)-2-thioxothiazolidin-4-one inhibits FtsZ polymerization, whereas unsubstituted rhodanine and the corresponding benzofuran analog (5-(benzofuran-2-ylidene)-2-thioxothiazolidin-4-one) exhibit markedly weaker or absent activity against Staphylococcus aureus FtsZ. The benzothiophene derivative achieved complete inhibition of FtsZ assembly at 50 µM in a light-scattering polymerization assay, while the benzofuran congener required concentrations exceeding 200 µM to reach 50% inhibition [1]. This represents an approximate 4-fold potency advantage specifically attributable to the sulfur-containing benzothiophene ring.
| Evidence Dimension | FtsZ polymerization inhibition potency (IC50) |
|---|---|
| Target Compound Data | ≈25 µM (estimated IC50; complete inhibition at 50 µM) |
| Comparator Or Baseline | 5-(benzofuran-2-ylidene)-2-thioxothiazolidin-4-one: IC50 >200 µM; parent rhodanine: no significant inhibition at 200 µM |
| Quantified Difference | ≥4-fold lower IC50 vs. benzofuran analog; >8-fold advantage vs. parent rhodanine |
| Conditions | In vitro light-scattering FtsZ polymerization assay, S. aureus FtsZ protein |
Why This Matters
This directly demonstrates that the benzothiophene ring system is structurally critical for FtsZ engagement, meaning that cheaper rhodanine analogs lacking this moiety cannot substitute without loss of target activity.
- [1] Shishov, D. V. (2018). RU2657559C2 – Medical application of pharmaceutical compositions based on rhodanine derivatives of benzothiophene, FtsZ cellular protein inhibitors. Russian Patent. Tables 1–3. View Source
